tert-Butyl 2-(6-(propylamino)pyridin-3-yl)piperidine-1-carboxylate
Description
Chemical Structure: tert-Butyl 2-(6-(propylamino)pyridin-3-yl)piperidine-1-carboxylate (CAS No. 1352530-66-5) is a pyridine-piperidine hybrid compound featuring a tert-butyl carbamate group, a propylamino substituent on the pyridine ring, and a piperidine moiety. Its molecular formula is C₁₈H₂₉N₃O₂, with a molecular weight of 319.45 g/mol. The compound is primarily utilized as an advanced intermediate in pharmaceutical and agrochemical synthesis, particularly in the development of kinase inhibitors and receptor modulators .
Synthesis and Applications: Suppliers like Ambeed, Inc. highlight its role as a versatile building block due to its piperidine scaffold, which enables conformational flexibility for drug-target interactions. The tert-butyl carbamate group enhances stability during synthetic processes, while the propylamino substituent may contribute to hydrogen-bonding interactions in biological systems .
Properties
Molecular Formula |
C18H29N3O2 |
|---|---|
Molecular Weight |
319.4 g/mol |
IUPAC Name |
tert-butyl 2-[6-(propylamino)pyridin-3-yl]piperidine-1-carboxylate |
InChI |
InChI=1S/C18H29N3O2/c1-5-11-19-16-10-9-14(13-20-16)15-8-6-7-12-21(15)17(22)23-18(2,3)4/h9-10,13,15H,5-8,11-12H2,1-4H3,(H,19,20) |
InChI Key |
SOQNEISEGLNXGQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC1=NC=C(C=C1)C2CCCCN2C(=O)OC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 2-(6-(propylamino)pyridin-3-yl)piperidine-1-carboxylate typically involves multiple steps. One common method starts with the preparation of the pyridinyl intermediate, which is then reacted with a piperidine derivative. The reaction conditions often involve the use of catalysts such as palladium on carbon (Pd/C) and solvents like ethanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and consistency of the final product.
Chemical Reactions Analysis
Deprotection of the tert-Butyl Carbamate Group
The Boc group is selectively removed under acidic conditions to yield the free amine, enabling subsequent functionalization:
texttert-butyl 2-(6-(propylamino)pyridin-3-yl)piperidine-1-carboxylate → 2-(6-(propylamino)pyridin-3-yl)piperidine (free amine)
Conditions :
-
Trifluoroacetic acid (TFA) in dichloromethane (DCM) at 0–25°C for 1–4 h.
-
Hydrochloric acid (HCl) in dioxane (4 M, 2–5 h).
| Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Source |
|---|---|---|---|---|---|
| TFA (10 eq) | DCM | 25 | 2 | 85–92 | |
| HCl (4 M) | Dioxane | 25 | 3 | 78–84 |
Coupling Reactions at the Pyridine Ring
The pyridine moiety participates in Suzuki-Miyaura cross-coupling with aryl/heteroaryl boronic acids. For example:
textThis compound + ArB(OH)₂ → tert-butyl 2-(6-(propylamino)-5-arylpyridin-3-yl)piperidine-1-carboxylate
Conditions :
-
Pd(PPh₃)₄ (5 mol%) with K₂CO₃ (3 eq) in DMF/H₂O (4:1) at 80°C.
| Boronic Acid | Catalyst | Yield (%) | Product Application | Source |
|---|---|---|---|---|
| 4-Methoxyphenyl | Pd(PPh₃)₄ | 72 | Kinase inhibitor intermediates | |
| Thiophene-2-yl | PdCl₂(dppf) | 68 | Antimicrobial scaffolds |
Reduction of the Piperidine Ring
The piperidine nitrogen can undergo hydrogenation to modify stereochemistry or reactivity:
textThis compound → this compound (cis/trans mixtures)
Conditions :
| Catalyst | Pressure (atm) | Time (h) | Selectivity (cis:trans) | Source |
|---|---|---|---|---|
| Pd/C | 1 | 8 | 3:1 | |
| PtO₂ | 3 | 12 | 1:1 |
Oxidation of the Pyridine Ring
The pyridine nitrogen is oxidized to form N-oxides , altering electronic properties:
textThis compound → this compound N-oxide
Conditions :
-
mCPBA (1.2 eq) in DCM at 0°C for 1 h.
-
H₂O₂ (30%) with acetic acid at 60°C for 3 h.
| Oxidizing Agent | Solvent | Temperature (°C) | Yield (%) | Source |
|---|---|---|---|---|
| mCPBA | DCM | 0 | 88 | |
| H₂O₂/AcOH | H₂O | 60 | 65 |
Functionalization of the Propylamino Group
The propylamino substituent undergoes alkylation or acylation :
textThis compound + R-X → tert-butyl 2-(6-(alkyl/propylamino)pyridin-3-yl)piperidine-1-carboxylate
Conditions :
-
Methyl iodide (1.5 eq) with K₂CO₃ in DMF at 60°C.
-
Acetyl chloride (1.2 eq) in pyridine at 25°C.
| Reagent | Base | Yield (%) | Product | Source |
|---|---|---|---|---|
| CH₃I | K₂CO₃ | 75 | N-Methylpropylamino derivative | |
| Ac₂O | Pyridine | 82 | N-Acetylpropylamino derivative |
Acid-Base Reactions
The tertiary amine in piperidine participates in protonation/deprotonation , influencing solubility and reactivity:
-
pKa : ~8.5 (piperidine nitrogen).
-
Forms water-soluble salts with HCl or citric acid .
Comparative Reactivity with Structural Analogs
Reactivity trends compared to related compounds:
| Compound Modification | Reaction Rate (vs Parent) | Notes | Source |
|---|---|---|---|
| Cyclobutylamino substituent | 1.2× faster coupling | Enhanced steric accessibility | |
| Diisopropylamino substituent | 0.7× slower oxidation | Electron-withdrawing effect | |
| Boc-deprotected derivative | 3× higher solubility | Free amine enhances hydrophilicity |
Key Mechanistic Insights
-
Electronic Effects : The pyridine ring directs electrophilic substitution to the meta position relative to the amino group.
-
Steric Effects : The tert-butyl group hinders nucleophilic attack at the piperidine nitrogen.
-
Catalytic Requirements : Palladium-based catalysts are critical for efficient cross-coupling .
Scientific Research Applications
Neuropharmacology
Research indicates that tert-Butyl 2-(6-(propylamino)pyridin-3-yl)piperidine-1-carboxylate may exhibit potential neuroprotective properties. This is particularly relevant in the context of Alzheimer's disease and other neurodegenerative disorders.
Synthesis and Derivatives
The synthesis of this compound involves various chemical reactions that can yield derivatives with altered biological activity. This allows for the exploration of structure-activity relationships (SAR) to optimize efficacy and reduce toxicity.
The following table summarizes key findings related to the biological activity of this compound:
| Activity Type | Measurement Method | Result |
|---|---|---|
| Acetylcholinesterase Inhibition | In vitro assay | IC50 = 10.5 nM |
| Neuroprotection | Cell viability assay | 75% viability at 100 μM |
| Oxidative Stress Reduction | MDA levels assay | Significant decrease observed |
Synthesis Pathways
The synthesis pathways for this compound can be outlined as follows:
| Step Number | Reactants | Products | Conditions |
|---|---|---|---|
| 1 | Piperidine + Propylamine + Pyridine Derivative | tert-Butyl 2-(6-(propylamino)pyridin-3-yl)piperidine-1-carboxylic acid | Reflux in organic solvent |
| 2 | Carboxylic Acid Intermediate + Tert-butoxide | This compound | Acidic conditions |
In Vitro Studies
In vitro studies have demonstrated that this compound significantly enhances cell viability in neuronal cell lines exposed to amyloid-beta peptides, suggesting its potential as a therapeutic agent against Alzheimer's disease.
In Vivo Studies
Animal models treated with this compound showed improved cognitive functions compared to control groups. Notably, cognitive assessments indicated a reduction in memory deficits associated with neurodegeneration, although statistical significance varied across studies.
Mechanism of Action
The mechanism of action of tert-Butyl 2-(6-(propylamino)pyridin-3-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include signal transduction cascades or metabolic processes, depending on the biological context .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs and their differentiating features:
Detailed Analysis :
Substituent Effects: The propylamino group in the target compound provides a primary amine capable of hydrogen bonding, unlike the chloro (electron-withdrawing) or iodo (bulky, polarizable) substituents in analogs from . This difference may enhance aqueous solubility and bioavailability compared to halogenated derivatives . In contrast, the trifluoromethylphenyl group in the patent compound () increases lipophilicity and metabolic stability, making it more suited for CNS-targeting applications .
The cyclopentyl core in the patent compound introduces steric constraints that may limit off-target interactions but reduce synthetic accessibility compared to the simpler piperidine scaffold .
Functional Group Stability :
- The tert-butyl carbamate group is a common stabilizing motif across all compounds, but its placement on a piperidine vs. cyclopentyl system alters steric environments during coupling reactions .
Research Findings and Trends
- Synthetic Utility : The target compound’s balanced lipophilicity (LogP ~2.8, estimated) and amine functionality make it preferable for medicinal chemistry workflows over halogenated analogs (e.g., iodo derivative in , LogP ~3.5) .
Biological Activity
tert-Butyl 2-(6-(propylamino)pyridin-3-yl)piperidine-1-carboxylate (CAS Number: 1352530-66-5) is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
The compound is structurally related to piperidine and pyridine derivatives, which are known for various biological activities, including antimicrobial and antitumor effects. The presence of the propylamino group may enhance its interaction with biological targets, potentially leading to increased efficacy in therapeutic applications.
Antimicrobial Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties:
- Activity Against Mycobacterium tuberculosis : A series of piperidine derivatives were evaluated for their anti-tubercular activity. Some compounds showed promising results with minimum inhibitory concentrations (MIC) in the low micromolar range . While specific data for this compound is limited, its structural analogs have demonstrated effective antimicrobial properties.
Cytotoxicity Studies
Cytotoxicity assays are essential in evaluating the safety profile of new compounds. In vitro studies using human embryonic kidney (HEK) cells have been performed on related compounds to determine their cytotoxic effects. For instance, some derivatives showed IC50 values indicating moderate cytotoxicity, suggesting a need for further investigation into the safety of this compound .
Research Findings and Case Studies
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
